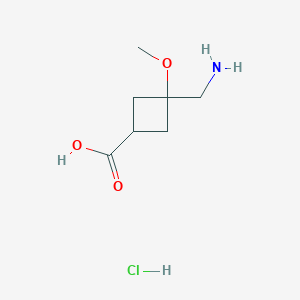

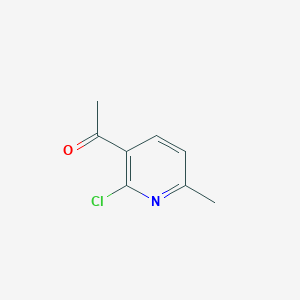

1-(2-Chloro-6-methylpyridin-3-YL)ethanone

Vue d'ensemble

Description

1-(2-Chloro-6-methylpyridin-3-yl)ethanone, also known as Ethanone, 1-(2-chloro-6-methyl-3-pyridinyl)-, is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . It is typically stored at room temperature and is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 1-(2-Chloro-6-methylpyridin-3-YL)ethanone is 1S/C8H8ClNO/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

The exact chemical reactions involving 1-(2-Chloro-6-methylpyridin-3-YL)ethanone are not specified in the search results. For a detailed analysis of the chemical reactions, it would be best to refer to peer-reviewed papers or technical documents .Physical And Chemical Properties Analysis

1-(2-Chloro-6-methylpyridin-3-YL)ethanone is a liquid at room temperature . It has a molecular weight of 169.61 .Applications De Recherche Scientifique

Occupational Health Effects of Chlorinated Solvents

Occupational exposure to chlorinated aliphatic solvents, including compounds similar to 1-(2-Chloro-6-methylpyridin-3-YL)ethanone, has been associated with various adverse health effects. These effects span across the central nervous system, reproductive system, liver, kidneys, and may also include carcinogenicity. Studies emphasize the need for definitive prospective biomarker studies to accurately assess the impact of such compounds on health. The article by Ruder (2006) provides a comprehensive review of occupational epidemiology literature on widely used chlorinated solvents and discusses the implications for worker health (Ruder, 2006).

Neurodevelopmental Effects of Chlorpyrifos

Although not directly about 1-(2-Chloro-6-methylpyridin-3-YL)ethanone, Eaton et al. (2008) discuss the controversial potential for chlorpyrifos, a structurally related compound, to induce neurodevelopmental effects at low doses. This review critically examines the association between chlorpyrifos exposure and neurodevelopmental outcomes, highlighting the complexities and gaps in current understanding (Eaton et al., 2008).

Electrochemical Surface Finishing and Energy Storage

Tsuda, Stafford, and Hussey (2017) explore the progress in electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), a field potentially relevant to the chemistry of 1-(2-Chloro-6-methylpyridin-3-YL)ethanone. The article reviews applications in electroplating and energy storage, indicating that advancements in handling haloaluminate RTILs could provide new insights into related compounds (Tsuda, Stafford, & Hussey, 2017).

Applications of Redox Mediators in Organic Pollutant Treatment

Husain and Husain (2007) discuss the use of redox mediators in the treatment of organic pollutants via enzymatic methods, a field of study that may have implications for the biodegradation or transformation of compounds like 1-(2-Chloro-6-methylpyridin-3-YL)ethanone. This review sheds light on how redox mediators can enhance the efficiency of degradation of recalcitrant compounds, offering insights into potential environmental applications (Husain & Husain, 2007).

Mécanisme D'action

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Orientations Futures

Propriétés

IUPAC Name |

1-(2-chloro-6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMWLYUKXRLPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-6-methylpyridin-3-YL)ethanone | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)

![9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415036.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2415043.png)

![[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2415054.png)